

# Application Notes and Protocols for BFDGE Extraction from Canned Foods

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Compound of Interest		
Compound Name:	Bisphenol F diglycidyl ether	
Cat. No.:	B128578	Get Quote

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These application notes provide detailed protocols for the extraction of **Bisphenol F diglycidyl ether** (BFDGE) and its derivatives from various canned food matrices. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust analytical procedures for the detection and quantification of these compounds.

### Introduction

Bisphenol F diglycidyl ether (BFDGE) is a component used in the production of epoxy resins that form the protective inner linings of food and beverage cans.[1][2] Due to the potential for migration of BFDGE and its derivatives from the can coating into the food, sensitive and reliable analytical methods are necessary to ensure food safety and regulatory compliance. The European Union has established specific migration limits for these compounds.[3] The protocols described below cover various extraction techniques, including solvent extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE), applicable to a range of canned food types.

## **Experimental Protocols**

Protocol 1: Solvent Extraction for Solid Canned Foods (e.g., Fish, Meat, Vegetables)



This protocol is a general method for the extraction of BFDGE from solid food matrices using an organic solvent.

#### Materials and Reagents:

- Homogenizer or blender
- Centrifuge
- Ultrasonic bath
- Nitrogen evaporator
- Vortex mixer
- Ethyl acetate (analytical grade)
- Methanol (MeOH, HPLC grade)
- Water (H2O, HPLC grade)
- Syringe filters (0.45 μm)

#### Procedure:

- Homogenization: Homogenize the entire content of the can to ensure a representative sample.[1][3]
- Sample Weighing: Weigh 3 g of the homogenized sample into a centrifuge tube.[1]
- Extraction:
  - Add 6 mL of ethyl acetate to the sample.[1]
  - Shake the mixture vigorously for 20 minutes.[1]
  - Sonicate the mixture for 30 minutes in an ultrasonic bath.[1]
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]



- Supernatant Collection: Transfer 5 mL of the supernatant to a clean vial.[1]
- Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.[1]
- Reconstitution: Reconstitute the dried extract in 1 mL of MeOH:H₂O (1:1, v/v).[1]
- Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter prior to LC-MS/MS analysis.[1]

# Protocol 2: Pressurized Liquid Extraction (PLE) for Canned Foods

This method is suitable for a more exhaustive extraction and can be applied to various food matrices.[3]

Materials and Reagents:

- Pressurized Liquid Extraction (PLE) system
- Homogenizer
- Solid-phase extraction (SPE) cartridges
- Hexane
- Acetone
- Acetonitrile
- Methanol

#### Procedure:

- Homogenization: Homogenize the entire content of the can.[3]
- · PLE Extraction:
  - Mix the homogenized sample with a drying agent and pack it into the extraction cell.



- Perform the extraction using a suitable solvent system (e.g., hexane-acetone) under optimized conditions of temperature and pressure.[3]
- Liquid-Liquid Partition: Further purify the extract using a liquid-liquid partition step if necessary.[3]
- Solid-Phase Extraction (SPE) Cleanup:
  - Condition an SPE cartridge with the appropriate solvents.
  - Load the extract onto the cartridge.
  - Wash the cartridge to remove interferences.
  - Elute the target analytes with a suitable solvent.[3]
- Analysis: The final eluate is then concentrated and analyzed by LC-MS/MS or GC-MS.[3]

# Protocol 3: Solid-Phase Extraction (SPE) for Canned Beverages

This protocol is designed for the extraction and pre-concentration of BFDGE from liquid samples like beverages.

Materials and Reagents:

- Polymeric SPE cartridges[1]
- Methanol (MeOH, HPLC grade)
- Water (H<sub>2</sub>O, HPLC grade)
- Nitrogen evaporator

#### Procedure:

Degassing: Degas a 20 mL sample of the beverage by sonication for 20 minutes.[1]



- SPE Cartridge Conditioning: Condition a polymeric SPE cartridge with 3 mL of MeOH followed by 3 mL of H<sub>2</sub>O.[1]
- Sample Loading: Load 3 mL of the degassed sample onto the conditioned SPE cartridge.[1]
- Elution: Elute the analytes with 4 mL of MeOH.[1]
- Evaporation: Collect the eluate and evaporate it to dryness under a stream of nitrogen.[1]
- Reconstitution: Reconstitute the extract with 1 mL of MeOH:H₂O (1:1, v/v).[1]
- Filtration: Filter the solution before injection into the analytical instrument.[1]

## **Data Presentation**

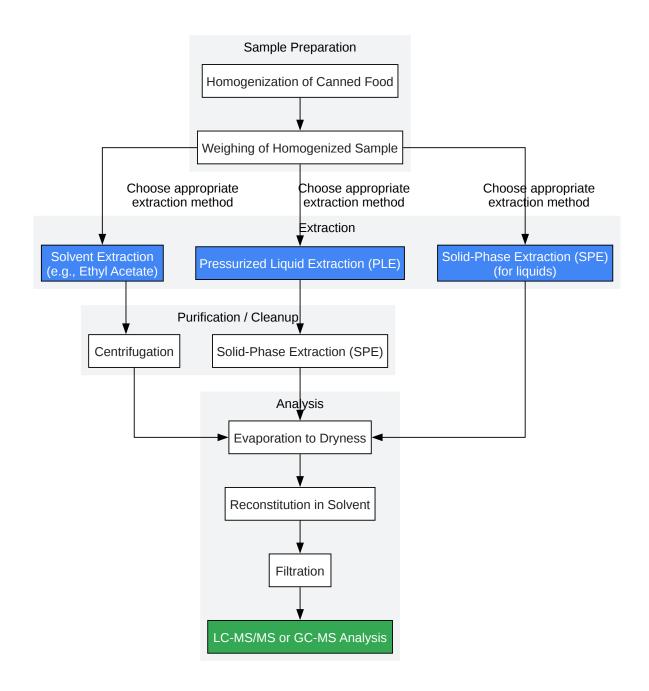
The following table summarizes the quantitative data from various studies on BFDGE extraction from canned foods.



Food Matrix	Extraction Method	Analytical Method	Limit of Quantificati on (LOQ)	Recovery	Reference
Canned Foodstuff	Solvent Extraction	LC-MS/MS	1.0 - 4.0 μg/kg	Not Reported	[1]
Canned Pig Meat	PLE & SPE	LC-MS/MS	5 ng/g	82 - 101%	[3]
Canned Beverages	SPE	LC-MS/MS	0.13 - 1.6 μg/L	Not Reported	[1]
Canned Fish in Oil	Solvent Extraction	HPLC- Fluorescence	Not Reported	Not Reported	[4]
Canned Fish	Solvent Extraction	LC-MS/MS	2 - 10 μg/kg	89 - 109%	[5]
Canned Foods	Acetonitrile Extraction	GC-MS	0.51 - 2.77 μg/dm²	Not Reported	[6]
Canned Foods	QuEChERS	UHPLC- MS/MS	0.025 mg/kg	60.8 - 114.2%	[7]

# **Mandatory Visualization**





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Caption: General workflow for BFDGE extraction from canned foods.



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